
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline ring, followed by the introduction of the acetyl group and the benzamide group. The exact synthesis would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, the acetyl group, and the benzamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by the functional groups present in the molecule. For example, the acetyl group could undergo hydrolysis to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the quinoline ring could confer aromaticity to the compound, while the acetyl and benzamide groups could influence its reactivity .科学的研究の応用
Chemical Synthesis and Characterization
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-difluorobenzamide, as a chemical entity, is part of a broader class of compounds that have been the subject of various synthetic and structural studies. For instance, the synthesis of quinoline and quinazolinone derivatives has been explored extensively due to their potential pharmacological activities. Gavin et al. (2018) reported on the preparation of quinazolin-4(3H)-ones from β-aminoamides and orthoesters, demonstrating the versatility of quinoline derivatives in synthetic chemistry Gavin et al., 2018. Similarly, Karmakar et al. (2007) studied the structural aspects of amide-containing isoquinoline derivatives, showcasing the diverse functionalities and applications of such compounds in materials science Karmakar et al., 2007.
Fluorescence and Sensing Applications
Quinoline derivatives have also been identified as promising scaffolds for the development of fluorescent sensors. Zhou et al. (2012) synthesized a fluorescent sensor based on a quinoline platform that exhibited high selectivity and sensitivity towards metal ions like Cd(2+), illustrating the potential of quinoline derivatives in environmental monitoring and bioimaging Zhou et al., 2012.
Pharmaceutical Research
In the realm of pharmaceutical research, quinoline and its derivatives have been explored for their therapeutic potential. Holla et al. (2005) investigated the antimicrobial activity of substituted 1,2,3-triazoles derived from quinoline, highlighting the antimicrobial properties of these compounds Holla et al., 2005. Furthermore, Pissinate et al. (2016) studied 2-(quinolin-4-yloxy)acetamides for their activity against Mycobacterium tuberculosis, including drug-resistant strains, underscoring the potential of quinoline derivatives in combating infectious diseases Pissinate et al., 2016.
作用機序
The mechanism of action of this compound would depend on its intended use. If it’s being studied for potential medicinal applications, its mechanism of action would likely involve interaction with specific biological targets.
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-11(23)22-8-2-3-12-4-6-14(10-17(12)22)21-18(24)13-5-7-15(19)16(20)9-13/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVVALIGIZVPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-difluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

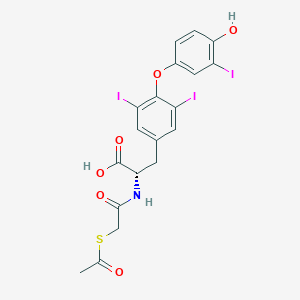
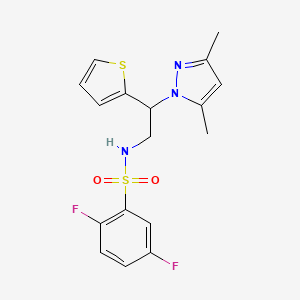

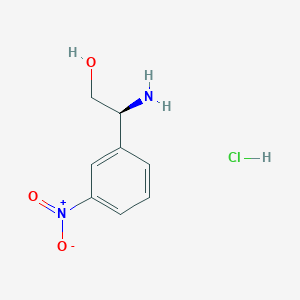
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964352.png)

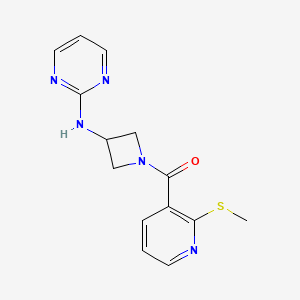
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2964357.png)
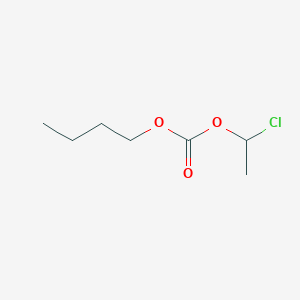

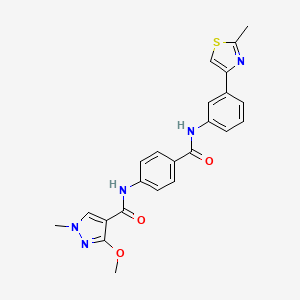


![4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide](/img/structure/B2964369.png)